5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12ClNO/c1-6-7-3-4-12-10(7)9(13-2)5-8(6)11/h5,12H,3-4H2,1-2H3 |
InChI Key |
RZPNJJVWQCPQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCN2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole nucleus . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential as a pharmacophore in drug design is being investigated for treating various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
7-Chloro-4-Methyl-5-Nitro-2,3-Dihydro-1H-Indole-2,3-Dione (CAS: 2167594-05-8) :
This compound (MW: 240.6 g/mol) shares the dihydroindole core and chloro/methyl substituents but includes a nitro group at position 5 and a dione moiety. The nitro group enhances electrophilicity, while the dione increases polarity, contrasting with the methoxy group in the target compound, which may improve solubility via hydrogen bonding .- 1-Benzenesulfonyl-2-Methyl-3-(4-Nitrobenzoyl)-2,3-Dihydro-1H-Indole: The sulfonyl and nitrobenzoyl groups introduce steric bulk and electron-withdrawing effects, reducing nucleophilicity at the indole nitrogen.
Physicochemical Properties
Melting Points :
Methoxy-substituted indoles (e.g., 5-fluoro-1-methyl-1H-indole, mp: 55–56°C ) generally exhibit lower melting points than nitro- or sulfonyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, mp: ~195°C ). The target compound’s methoxy group may similarly reduce melting point compared to nitro derivatives.Solubility :
Methoxy groups enhance solubility in polar solvents (e.g., DCM or EtOAc) compared to halogenated or nitro-substituted analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₁H₁₂ClNO.
Biological Activity
5-Chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
Molecular Formula: C11H12ClN
Molecular Weight: 199.66 g/mol
IUPAC Name: 5-Chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole
The compound features a bicyclic structure with a chlorine atom at the 5-position, a methoxy group at the 7-position, and a methyl group at the 4-position. These substituents play crucial roles in its biological activity and interaction with various molecular targets.
Anticancer Properties
Research indicates that 5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been noted to affect cell lines associated with colon and pancreatic cancers by modulating pathways involving Glycogen Synthase Kinase 3β (GSK-3β) .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer Cells | 0.23 ± 0.04 | GSK-3β inhibition |
| Pancreatic Cancer Cells | >7 | Potential pathway modulation |
Antimicrobial Activity
5-Chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole also displays antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL , indicating potent antibacterial effects .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| MRSA | 0.98 | Bactericidal |
| Staphylococcus aureus | 3.90 | Bacteriostatic |
| Candida albicans | 7.80 | Antifungal |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The presence of halogen and methoxy groups enhances its ability to interact with enzymes involved in critical cellular processes.
- Receptor Modulation: It may bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.
Understanding these mechanisms is vital for elucidating its therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating resistant bacterial infections and certain cancers. For example, a study focused on its ability to inhibit biofilm formation in MRSA showed promising results that could lead to new treatment strategies for persistent infections .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : CuI or Pd catalysts improve regioselectivity in cross-coupling steps .
- Solvent Selection : Polar aprotic solvents (DMF, PEG-400) enhance reaction rates and yields .
- Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization steps reduce byproduct formation .
Advanced: How do structural modifications at specific positions of the indole core influence the compound's bioactivity?
Answer :
Modifications at positions 4, 5, and 7 significantly alter bioactivity:
- Position 5 (Chlorine) : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Position 7 (Methoxy) : Electron-donating groups improve antioxidant potential by stabilizing radical intermediates .
- Position 4 (Methyl) : Steric effects modulate binding to enzyme active sites (e.g., COX-2 inhibition) .
Q. Answer :
- 1H/13C NMR : Assigns substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; dihydroindole protons at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 240.0652 for C₁₁H₁₃ClNO₂) .
- X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar indole core with <15° dihedral deviation in fused rings) .
Q. Purity Assessment :
Advanced: How can researchers resolve contradictions in reported biological activities of similar indole derivatives?
Answer :
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- SAR Analysis : Compare substituent effects across studies (e.g., 5-chloro vs. 5-fluoro derivatives in antimicrobial tests) .
- Mechanistic Studies : Probe binding modes via molecular docking (e.g., interactions with ATP-binding pockets in kinases) .
Example :
Discrepancies in antioxidant activity (IC₅₀ ranging 10–50 μM) may stem from radical scavenging assays (DPPH vs. ABTS), which differ in reaction kinetics .
Basic: What are the key challenges in purifying this compound, and what techniques are recommended?
Answer :
Challenges :
Q. Solutions :
- Gradient Chromatography : Stepwise elution (hexane → ethyl acetate) resolves closely eluting impurities .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity .
- HPLC : Reverse-phase C18 columns for final purity validation .
Advanced: What computational/experimental approaches study interactions with biological targets?
Q. Answer :
- Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., 5-HT₂A serotonin receptor) over 100-ns trajectories .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 1–10 μM) and thermodynamic parameters .
- Cryo-EM : Resolves compound-enzyme complexes (e.g., CYP450 isoforms) at near-atomic resolution .
Data Integration :
Combine docking (MOE software) with mutagenesis studies to validate critical binding residues (e.g., Tyr326 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
